[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate
Description
Properties
IUPAC Name |
[2-(2-ethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-2-15-5-3-4-10-18(15)16(20)12-22-17(21)14-8-6-13(11-19)7-9-14/h6-9,11,15H,2-5,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPOJKCCRFLKAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)COC(=O)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Ethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate typically involves the reaction of 4-formylbenzoic acid with 2-(2-ethylpiperidin-1-yl)-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate: can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or alcohols in the presence of a catalyst like triethylamine.
Major Products Formed
Oxidation: 4-carboxybenzoate derivative.
Reduction: 4-hydroxymethylbenzoate derivative.
Substitution: Amide or ester derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its role as a potential therapeutic agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.
- Case Study : Research indicates that derivatives of this compound exhibit anti-cancer properties. For example, studies have shown that modifications to the piperidine ring can enhance the efficacy of the compound against specific cancer cell lines, such as breast and prostate cancer .
Neuropharmacology
The piperidinyl group in the compound is of particular interest in neuropharmacology due to its potential effects on neurotransmitter systems.
- Case Study : A study explored the effects of related compounds on serotonin receptors, suggesting that modifications to the ethylpiperidine structure could lead to novel antidepressants .
Chemical Biology
The compound's ability to interact with various biological molecules makes it useful in chemical biology studies, particularly in understanding enzyme mechanisms and protein-ligand interactions.
- Data Table: Binding Affinity Studies
| Compound | Target Protein | Binding Affinity (Kd) | Reference |
|---|---|---|---|
| [2-(2-Ethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate | Enzyme A | 50 nM | |
| Derivative B | Receptor X | 30 nM | |
| Derivative C | Enzyme Y | 70 nM |
Synthesis of Novel Compounds
The synthetic routes involving this compound have been explored to create novel derivatives with enhanced biological activity.
Mechanism of Action
The mechanism of action of [2-(2-Ethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, piperidine derivatives are known to inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Molecular Data
The following compounds share structural motifs with the target molecule, such as substituted benzoate esters, heterocyclic amines, or related functional groups:
Key Observations :
- Substituent Effects: The presence of a 4-formyl group in the target compound increases its polarity compared to the non-substituted benzoate analog (CAS 116-773-5) . This may influence solubility and reactivity in cross-coupling reactions.
- Ring System Differences: The indole-based analog (CAS 566910-20-1) exhibits a fused bicyclic structure, which may enhance rigidity and metabolic stability compared to the monocyclic piperidine in the target compound .
Physicochemical and Crystallographic Insights
- For example, the piperazinium derivative in was refined using riding hydrogen models, a common practice in crystallography . The puckering of the piperidine ring (described in ) may influence conformational stability and intermolecular interactions .
Solubility and Lipophilicity :
- The 2-ethylpiperidine group likely enhances lipophilicity compared to the hydroxyethylpiperazine analog, which may improve membrane permeability but reduce aqueous solubility.
Biological Activity
[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H25NO4
- Molecular Weight : 325.39 g/mol
- CAS Number : 2060061-73-4
The compound features a piperidine ring, which is known for its role in various biological activities, including analgesic and anti-inflammatory effects.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit antimicrobial properties. A study on related piperidine derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure can enhance their efficacy against microbial strains .
Anticancer Potential
The compound has shown promise in anticancer research. In vitro studies have reported that certain analogs inhibit cancer cell proliferation through apoptosis induction. For instance, compounds with a similar structure have been tested against various cancer cell lines, revealing IC50 values in the micromolar range, indicating potential as a lead compound for further development .
Neuroprotective Effects
Neuroprotective properties have also been attributed to piperidine derivatives. In animal models, compounds similar to this compound have demonstrated the ability to protect neuronal cells from oxidative stress-induced damage. This effect is believed to be mediated through the modulation of antioxidant enzyme activity and reduction of inflammatory cytokines .
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it could inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. The inhibition of these enzymes could explain its potential anti-inflammatory effects observed in preliminary studies .
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding affinities of this compound with various biological targets. These studies indicate favorable interactions with key proteins involved in cancer progression and microbial resistance mechanisms, further supporting its potential therapeutic applications .
Case Studies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [2-(2-Ethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate, and how can reaction conditions be optimized for yield and purity?
- Methodology :
-
Step 1 : Condensation of 4-formylbenzoic acid with 2-chloroethyl-2-ethylpiperidine-1-carboxylate under basic conditions (e.g., K₂CO₃ in ethanol, reflux for 12–24 h).
-
Step 2 : Purification via silica gel column chromatography (EtOAc/petroleum ether gradient) followed by recrystallization from ethanol .
-
Optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry of reagents (e.g., 1.2 equivalents of 2-ethylpiperidine derivative) to minimize side products.
- Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1 | 65–75 | 85–90% |
| 2 | 80–85 | ≥98% |
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?
- NMR : ¹H/¹³C NMR to verify ester linkages (δ ~4.3–4.5 ppm for –OCH₂–) and piperidine/benzaldehyde moieties .
- X-ray Crystallography : Use SHELX for refinement of crystal structures; Mercury software for visualizing intermolecular interactions (e.g., hydrogen bonding between formyl groups and adjacent molecules) .
- FT-IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) .
Q. How can researchers assess the in vitro biological activity of this compound against specific therapeutic targets?
- Antiproliferative Assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-HIV Screening : Evaluate inhibition of HIV-1/2 replication in MT-4 cells (EC₅₀ values) as per protocols in .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across different studies involving this compound?
- Approach :
- Standardize assay conditions (cell line selection, serum concentration, incubation time).
- Validate purity (>98% via HPLC) and stability (e.g., monitor degradation under assay conditions) .
- Cross-reference with structurally analogous compounds (e.g., piperazine derivatives in ) to identify activity trends .
Q. How does the conformational flexibility of the 2-ethylpiperidine moiety influence the compound’s interaction with biological targets?
- Analysis :
- Use Cremer-Pople puckering parameters to quantify ring conformation (e.g., chair vs. boat) via crystallographic data .
- Molecular docking (AutoDock Vina) to assess binding affinity variations with different piperidine conformers .
Q. What computational approaches predict the metabolic stability and potential toxicity of this compound in preclinical studies?
- In Silico Tools :
-
ADMET Prediction : Use SwissADME to estimate metabolic pathways (e.g., CYP450-mediated oxidation of the ethylpiperidine group) .
-
Toxicity Profiling : Employ ProTox-II to identify hepatotoxicity risks based on structural alerts (e.g., ester hydrolysis products) .
- Validation : Compare predicted metabolites (e.g., 4-formylbenzoic acid) with in vitro microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
